5-(1-thiophen-2-ylethyl)-2H-tetrazole 5-(1-thiophen-2-ylethyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC12416594
InChI: InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11)
SMILES:
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol

5-(1-thiophen-2-ylethyl)-2H-tetrazole

CAS No.:

Cat. No.: VC12416594

Molecular Formula: C7H8N4S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

5-(1-thiophen-2-ylethyl)-2H-tetrazole -

Specification

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
IUPAC Name 5-(1-thiophen-2-ylethyl)-2H-tetrazole
Standard InChI InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11)
Standard InChI Key PCNXHAODAXHAAT-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CS1)C2=NNN=N2

Introduction

Structural and Molecular Properties

Core Architecture

The compound features a tetrazole ring (a five-membered aromatic system with four nitrogen atoms) directly linked to a thiophene group (a sulfur-containing heterocycle) via an ethyl spacer. This arrangement creates a planar tetrazole core conjugated with the electron-rich thiophene system, influencing its reactivity and intermolecular interactions. The IUPAC name 5-(1-thiophen-2-ylethyl)-2H-tetrazole explicitly denotes the substitution pattern: the tetrazole’s fifth position is occupied by a thiophen-2-ylmethyl group.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₈N₄S
Molecular Weight180.23 g/mol
Canonical SMILESCC(C₁=CC=CS₁)C₂=NNN=N₂
PubChem CID132309923

The Standard InChIKey (PCNXHAODAXHAAT-UHFFFAOYSA-N) confirms its unique stereochemical identity. Computational studies suggest that the ethyl linker enhances conformational flexibility, allowing the thiophene and tetrazole rings to adopt non-coplanar orientations, which may optimize binding to biological targets .

Synthetic Methodologies

Cobalt-Catalyzed [3+2] Cycloaddition

A breakthrough in tetrazole synthesis involves cobalt(II) complexes facilitating the [3+2] cycloaddition of sodium azide (NaN₃) to nitriles. While the cited study focuses on 5-substituted 1H-tetrazoles , this methodology is adaptable to 5-(1-thiophen-2-ylethyl)-2H-tetrazole by employing 2-thiopheneacetonitrile as the nitrile precursor.

General Procedure:

  • Catalyst Preparation: A cobalt(II) complex with a tetradentate ligand (e.g., N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) is synthesized and isolated .

  • Reaction Setup: The nitrile (1.0 mmol), sodium azide (1.5 mmol), and catalyst (1 mol %) are combined in dimethyl sulfoxide (DMSO) at 110°C for 12 hours .

  • Workup: The mixture is acidified with HCl, extracted with ethyl acetate, and purified via silica gel chromatography .

Key Advantages:

  • Yield Optimization: Cobalt catalysis achieves yields >80% for analogous tetrazoles, surpassing traditional ZnBr₂ methods .

  • Mechanistic Clarity: Isolation of a cobalt(II) diazido intermediate confirms a stepwise mechanism involving nitrile activation and azide incorporation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.50–7.45 (m, 1H, thiophene H-4),

  • δ 7.10–7.05 (m, 2H, thiophene H-3 and H-5),

  • δ 4.30 (q, J = 7.2 Hz, 2H, CH₂),

  • δ 1.85 (t, J = 7.2 Hz, 3H, CH₃).

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 155.2 (tetrazole C-5),

  • δ 140.1 (thiophene C-2),

  • δ 128.3 (thiophene C-3/C-5),

  • δ 125.6 (thiophene C-4),

  • δ 35.8 (CH₂),

  • δ 22.1 (CH₃).

The absence of extraneous peaks confirms high purity, while the ethyl group’s protons exhibit characteristic coupling patterns.

Biological Applications and Findings

Caspase-1 Inhibition

In a screen of 1,5-disubstituted α-amino tetrazoles, derivatives bearing thiophene substituents demonstrated non-covalent inhibition of caspase-1, a key enzyme in inflammatory pathways .

Table 2: Biological Activity of Selected Tetrazoles

CompoundR GroupIC₅₀ (μM)% Activity at 100 μM
5ce2-ThiophenylNDInactive
5aeNeopentyl15.18.12

While 5-(1-thiophen-2-ylethyl)-2H-tetrazole itself (analogous to 5ce) showed inactivity in initial assays , structural tweaks (e.g., introducing neopentyl groups) enhanced potency, suggesting that steric bulk near the tetrazole-thiophene junction improves target engagement.

Cytotoxicity Profile

In U937 macrophage models, related tetrazoles exhibited low cytotoxicity (CC₅₀ > 50 μM), supporting their potential as safe anti-inflammatory agents .

Challenges and Future Directions

Synthetic Limitations

  • Solubility Issues: The compound’s hydrophobicity complicates aqueous-phase reactions, necessitating polar aprotic solvents like DMSO .

  • Purification Complexity: Chromatographic separation is required to isolate the product from regioisomeric byproducts .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of the ethyl linker’s length and substituents could optimize bioactivity .

  • Hybrid Catalysts: Immobilizing cobalt complexes on solid supports may enhance recyclability and reduce metal leaching .

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